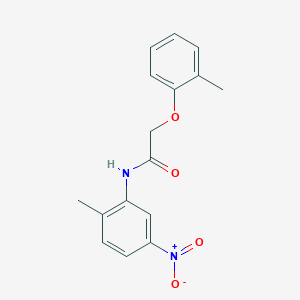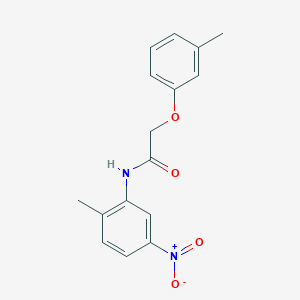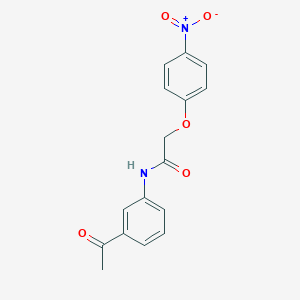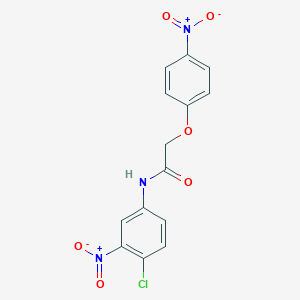![molecular formula C19H21N3O5S B323182 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B323182.png)
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a nitrobenzamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 4-[(4-methyl-1-piperidinyl)sulfonyl]aniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: 4-amino-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The nitro group may also play a role in redox reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(1-methyl-4-piperidinyl)-4-piperidinesulfonamide: Shares the piperidine and sulfonyl groups but lacks the nitrobenzamide moiety.
4-tert-butyl-N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]benzamide: Similar structure but with a tert-butyl group instead of a nitro group.
Uniqueness
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide is unique due to the presence of both the nitrobenzamide and sulfonyl-piperidine moieties, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H21N3O5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H21N3O5S/c1-14-10-12-21(13-11-14)28(26,27)18-8-4-16(5-9-18)20-19(23)15-2-6-17(7-3-15)22(24)25/h2-9,14H,10-13H2,1H3,(H,20,23) |
InChI Key |
MHXCDLPXBAKZSO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-nitro-N-[2-({2-nitrobenzoyl}amino)-1-methylethyl]benzamide](/img/structure/B323111.png)
![2-(3-methylphenoxy)-N'-(6-{2-[(3-methylphenoxy)acetyl]hydrazino}-6-oxohexanoyl)acetohydrazide](/img/structure/B323113.png)
![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-3-iodo-4-methoxybenzohydrazide](/img/structure/B323114.png)
![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-2,2-diphenylacetohydrazide](/img/structure/B323115.png)
![N'-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B323117.png)
![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-2,2,2-trifluoroacetohydrazide](/img/structure/B323120.png)
![N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B323121.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B323125.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B323126.png)
